[(3,4-Dimethoxyphenyl)methylidene]hydrazine
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Overview
Description
[(3,4-Dimethoxyphenyl)methylidene]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 3,4-dimethoxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethoxyphenyl)methylidene]hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction proceeds as follows:
3,4-Dimethoxybenzaldehyde+Hydrazine Hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethoxyphenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
[(3,4-Dimethoxyphenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the development of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine: Similar structure but with a hydroxyl group, showing distinct biological activities.
[(2,5-Dimethoxyphenyl)methylidene]hydrazine: Another derivative with different substitution patterns on the phenyl ring.
Uniqueness
[(3,4-Dimethoxyphenyl)methylidene]hydrazine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
52693-86-4 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-6H,10H2,1-2H3 |
InChI Key |
AFNYVMSJGMYENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN)OC |
Origin of Product |
United States |
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